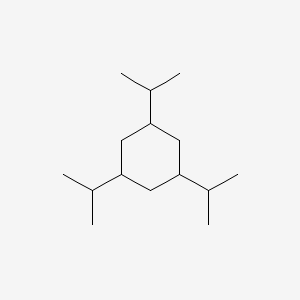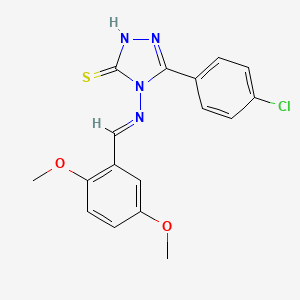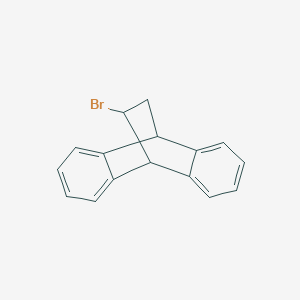
1,3,5-Triisopropylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triisopropylcyclohexane is a chemical compound with the molecular formula C15H30. It is a monocycloalkane with three isopropyl groups attached to the cyclohexane ring at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Triisopropylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of corresponding aromatic compounds. The process involves the use of metal catalysts such as palladium or platinum on carbon supports. The reaction is carried out under high pressure and temperature to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triisopropylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts to produce fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine gas under UV light.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triisopropylcyclohexane has several scientific research applications:
Chemistry: Used as a model compound in studies of cycloalkane behavior and reactivity.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems as a hydrophobic carrier.
Industry: Utilized in the development of fuel surrogates for diesel and aviation fuels due to its thermophysical properties
Wirkmechanismus
The mechanism of action of 1,3,5-Triisopropylcyclohexane involves its interaction with molecular targets through hydrophobic interactions. Its bulky isopropyl groups create steric hindrance, affecting the compound’s reactivity and interaction with other molecules. In fuel applications, it acts as a surrogate component to mimic the behavior of real fuels in combustion studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simpler monocycloalkane without substituents.
1,2,4-Triisopropylcyclohexane: Similar structure but with different substitution pattern.
1,3,5-Triethylcyclohexane: Similar structure with ethyl groups instead of isopropyl groups.
Uniqueness
1,3,5-Triisopropylcyclohexane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in studies of steric effects and hydrophobic interactions in chemical and biological systems .
Eigenschaften
CAS-Nummer |
34387-60-5 |
|---|---|
Molekularformel |
C15H30 |
Molekulargewicht |
210.40 g/mol |
IUPAC-Name |
1,3,5-tri(propan-2-yl)cyclohexane |
InChI |
InChI=1S/C15H30/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h10-15H,7-9H2,1-6H3 |
InChI-Schlüssel |
NPNNVCRGZWDXKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CC(CC(C1)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B12002293.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12002298.png)


![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12002310.png)


![N'-[(E)-(4-isopropylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12002323.png)
![1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002328.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)

![N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B12002350.png)
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12002360.png)
